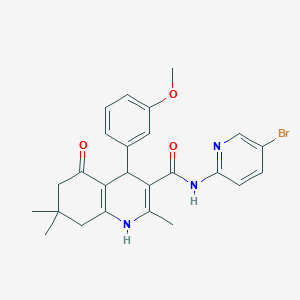
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD4 inhibitor, and it has been found to have a significant impact on various biological processes, including cancer cell proliferation, inflammation, and immune response.
Wirkmechanismus
BRD4 inhibitor works by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, this compound targets the bromodomain and extraterminal (BET) family of proteins, which are known to play a critical role in the development of cancer and other diseases. By inhibiting the activity of these proteins, BRD4 inhibitor can effectively suppress the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD4 inhibitor have been extensively studied in both in vitro and in vivo models. Several studies have shown that this compound can effectively inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, BRD4 inhibitor has been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using BRD4 inhibitor in lab experiments is its high specificity for BET proteins, which makes it an effective tool for studying the role of these proteins in various biological processes. Additionally, this compound has been found to have low toxicity in vitro and in vivo models, making it a safe and reliable option for scientific research.
However, one of the limitations of using BRD4 inhibitor in lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, this compound may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving BRD4 inhibitor. One potential avenue is the development of more potent and selective inhibitors of BET proteins, which could have significant therapeutic applications in cancer and inflammatory diseases. Additionally, future research could focus on understanding the mechanisms underlying the anti-inflammatory effects of BRD4 inhibitor, which could lead to the development of new treatments for inflammatory disorders. Finally, further studies are needed to explore the potential applications of BRD4 inhibitor in other areas, such as neurodegenerative diseases and metabolic disorders.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and reduction, to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BRD4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, BRD4 inhibitor has been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C25H26BrN3O3 |
|---|---|
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26BrN3O3/c1-14-21(24(31)29-20-9-8-16(26)13-27-20)22(15-6-5-7-17(10-15)32-4)23-18(28-14)11-25(2,3)12-19(23)30/h5-10,13,22,28H,11-12H2,1-4H3,(H,27,29,31) |
InChI-Schlüssel |
WHNJOFNXEAAEGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)









